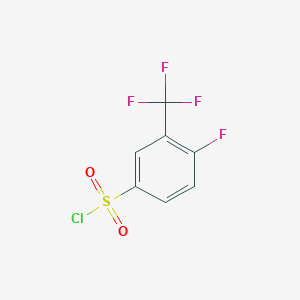

4-fluoro-3-(trifluoromethyl)benzenesulfonyl Chloride

描述

The exact mass of the compound 4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4O2S/c8-15(13,14)4-1-2-6(9)5(3-4)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOKQWBPSUHEQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372133 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1682-10-6 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzenesulfonyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 4-Fluoro-3-(trifluoromethyl)benzenesulfonyl Chloride

CAS Number: 1682-10-6

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride, a key reagent in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, experimental protocols for its synthesis and primary reactions, and its applications in drug discovery.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid. Its strategic combination of a reactive sulfonyl chloride group with a fluorine and a trifluoromethyl group on the benzene ring makes it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1] The electron-withdrawing nature of the trifluoromethyl group significantly activates the sulfonyl chloride moiety toward nucleophilic attack.[1]

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 1682-10-6 |

| Molecular Formula | C₇H₃ClF₄O₂S |

| Molecular Weight | 262.61 g/mol |

| Appearance | Colorless to light yellow/orange clear liquid |

| Purity | >98.0% (GC) |

| Boiling Point | 276.8 ± 40.0 °C at 760 mmHg |

| Density | 1.6 ± 0.1 g/cm³ |

| Flash Point | 121.2 ± 27.3 °C |

| Refractive Index | 1.468 |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from chlorobenzotrifluoride. This process involves nitration, reduction, diazotization, and finally, sulfonation.[2]

Experimental Protocol: Synthesis via Diazotization-Sulfonation

This protocol is adapted from general procedures for the synthesis of aryl sulfonyl chlorides.[2][3]

Step 1: Nitration of 1-chloro-2-(trifluoromethyl)benzene

-

Reactants: 1-chloro-2-(trifluoromethyl)benzene, nitric acid, sulfuric acid.

-

Procedure: A mixture of nitric acid and sulfuric acid is prepared and cooled. 1-chloro-2-(trifluoromethyl)benzene is added dropwise while maintaining a low temperature (0-10 °C). The reaction is stirred until completion and then poured onto ice. The resulting nitro derivative is then isolated.

Step 2: Reduction of the Nitro Group

-

Reactants: The nitro derivative from Step 1, a reducing agent (e.g., iron in acetic acid or catalytic hydrogenation).

-

Procedure: The nitro compound is dissolved in a suitable solvent and treated with a reducing agent to convert the nitro group to an amine, yielding 4-fluoro-3-(trifluoromethyl)aniline.

Step 3: Diazotization of 4-Fluoro-3-(trifluoromethyl)aniline

-

Reactants: 4-fluoro-3-(trifluoromethyl)aniline, hydrochloric acid, sodium nitrite.

-

Procedure: The aniline derivative is dissolved in a mixture of concentrated hydrochloric acid and glacial acetic acid and cooled to below -5 °C. A solution of sodium nitrite in water is added dropwise, maintaining the low temperature, to form the diazonium salt.[3]

Step 4: Sulfonation (Sandmeyer-type reaction)

-

Reactants: The diazonium salt solution, sulfur dioxide, cuprous chloride, glacial acetic acid.

-

Procedure: A solution of sulfur dioxide in glacial acetic acid is prepared, and cuprous chloride is added.[3] The cold diazonium salt solution is then added portion-wise to this mixture. The reaction is allowed to proceed, after which the mixture is poured into ice water. The product, this compound, separates as an oil and is then extracted and purified.[3]

References

4-Fluoro-3-(trifluoromethyl)benzenesulfonyl Chloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Molecular Formula: C₇H₃ClF₄O₂S[1][2]

This technical guide provides an in-depth analysis of 4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride, a key reagent and building block in medicinal chemistry and organic synthesis.

Chemical and Physical Properties

This compound is a halogenated benzenesulfonyl chloride derivative characterized by the presence of both fluorine and a trifluoromethyl group on the benzene ring. These substitutions significantly influence its reactivity and physical properties.

| Property | Value | Source |

| CAS Number | 1682-10-6 | [1][2][3] |

| Molecular Weight | 262.61 g/mol | [2] |

| Boiling Point | 276.8 ± 40.0 °C at 760 mmHg | [3] |

| Density | 1.6 ± 0.1 g/cm³ | [3] |

| Flash Point | 121.2 ± 27.3 °C | [3] |

| Refractive Index | 1.468 | [3] |

Synthesis and Reactivity

The synthesis of substituted benzenesulfonyl chlorides often involves chlorosulfonation of the corresponding benzene derivative. The presence of the electron-withdrawing trifluoromethyl group and the fluoro group influences the regioselectivity of electrophilic aromatic substitution reactions.

Logical Workflow for Synthesis Consideration

Caption: Generalized workflow for the synthesis of aryl sulfonyl chlorides.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of various biologically active molecules. The sulfonyl chloride moiety is a reactive handle for introducing the substituted phenylsulfonyl group into target structures.

-

Synthesis of Sulfonamides: The primary application is in the preparation of sulfonamides, a critical functional group in many pharmaceutical agents, by reaction with primary or secondary amines.

-

Palladium-Catalyzed Cross-Coupling: It can be used in desulfitative arylation reactions to form C-C bonds, for instance, in the synthesis of β-arylated thiophenes and 2,5-diarylated pyrroles.

-

Intermediate for Agrochemicals and Materials Science: Its unique electronic properties make it a valuable building block for developing new agrochemicals and fluorinated polymers.

Signaling Pathway Interaction Model

Caption: Role as a precursor in the synthesis of bioactive sulfonamides.

Experimental Protocols

General Procedure for the Synthesis of a Related Compound, 3-(Trifluoromethylsulfonyl)-4-fluorobenzenesulfonyl Chloride:

A documented synthesis for a structurally similar compound, 4-fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride, provides insight into a potential synthetic route.[4]

-

Reaction Setup: 1-fluoro-2-(trifluoromethanesulfonyl)benzene (10.00 g, 43.83 mmol) is dissolved in chlorosulfuric acid (35.00 mL).[4]

-

Heating: The reaction mixture is heated to 120°C for 5 hours.[4]

-

Quenching: After completion, the mixture is carefully poured into a mixture of crushed ice (100 g) and water (300 mL).[4]

-

Extraction: The product is extracted with dichloromethane (2 x 80 mL).[4]

-

Washing: The combined organic layers are washed with distilled water (2 x 200 mL).[4]

-

Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the product.[4]

This protocol yielded 3-(trifluoromethylsulfonyl)-4-fluorobenzenesulfonyl chloride in an 88% yield.[4]

Safety and Handling

This compound is classified as corrosive and can cause severe skin burns and eye damage. It may also be corrosive to metals.

-

Handling: Use in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.

-

Storage: Store in a cool, dry place under an inert atmosphere, away from moisture.

-

First Aid: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air and seek immediate medical attention. If swallowed, rinse the mouth and do not induce vomiting.

References

Technical Guide: Physicochemical Properties of 4-Fluoro-3-(trifluoromethyl)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride, a key reagent in synthetic chemistry. The information is presented to support research and development activities, with a focus on clarity and practical application.

Core Physical and Chemical Properties

The following table summarizes the key physicochemical data for this compound. Data has been aggregated from various chemical suppliers and databases. It is important to note that some variation in reported values may exist due to different measurement conditions and purity levels.

| Property | Value |

| CAS Number | 1682-10-6 |

| Molecular Formula | C₇H₃ClF₄O₂S |

| Molecular Weight | 262.61 g/mol |

| Physical State | Colorless to light yellow clear liquid |

| Boiling Point | 276.8 ± 40.0 °C at 760 mmHg |

| Density | 1.6 ± 0.1 g/cm³ |

| Flash Point | 121.2 ± 27.3 °C |

| Refractive Index | 1.468 |

| Purity | >98.0% (GC) |

| Storage Conditions | Room temperature, store under inert gas |

| Moisture Sensitivity | Moisture sensitive |

Experimental Protocols

Detailed experimental protocols for the determination of physical properties for a specific, commercially available reagent like this compound are typically not published in peer-reviewed literature. Instead, standard, well-established methods are employed. Below are generalized protocols that are representative of how these properties would be determined in a laboratory setting.

Determination of Boiling Point (Capillary Method)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Apparatus: Thiele tube or similar heating apparatus, thermometer, capillary tube (sealed at one end), and a small test tube.

-

Procedure:

-

A small amount of this compound is placed in the test tube.

-

The capillary tube is inverted and placed inside the test tube containing the liquid.

-

The apparatus is heated slowly and uniformly.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.

-

Determination of Density

Density is the mass per unit volume of a substance.

-

Apparatus: Pycnometer or a graduated cylinder and an analytical balance.

-

Procedure:

-

The mass of a clean, dry pycnometer or graduated cylinder is accurately measured.

-

A known volume of this compound is added.

-

The mass of the container with the liquid is measured.

-

The density is calculated by dividing the mass of the liquid by its volume.

-

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.

-

Apparatus: Abbe refractometer.

-

Procedure:

-

A few drops of this compound are placed on the prism of the refractometer.

-

The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature at which the measurement is made should be recorded, as the refractive index is temperature-dependent.

-

Determination of Flash Point (Closed-Cup Method)

The flash point is the lowest temperature at which the vapors of a volatile material will ignite, when given an ignition source.

-

Apparatus: Pensky-Martens closed-cup tester or similar apparatus.

-

Procedure:

-

A sample of this compound is placed in the test cup and the lid is secured.

-

The sample is heated at a slow, constant rate while being stirred.

-

An ignition source is directed into the cup at regular temperature intervals.

-

The flash point is the lowest temperature at which the vapors above the liquid ignite with a brief flash.

-

Logical Workflow and Pathway Diagrams

In the context of a chemical reagent such as this compound, the concept of a "signaling pathway" as it applies to biologically active molecules is not relevant. This compound is a building block used in the synthesis of other molecules and does not have a known direct biological signaling function.

However, a logical workflow for the characterization of a synthesized chemical compound is a standard process in chemical research. The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical like this compound.

This diagram outlines the logical progression from starting materials to a fully characterized and documented final product. Each step involves specific experimental procedures and analytical techniques to ensure the identity, purity, and properties of the target compound are accurately determined.

An In-Depth Technical Guide to 4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride is a fluorinated aromatic sulfonyl chloride that serves as a critical building block in modern medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts distinct electronic properties that make it a valuable reagent for the synthesis of complex sulfonamides and other biologically active molecules. The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the sulfonyl chloride moiety, facilitating its reaction with a wide range of nucleophiles. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this important synthetic intermediate.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzene ring substituted with a fluorine atom at the 4-position, a trifluoromethyl group at the 3-position, and a sulfonyl chloride group at the 1-position.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1682-10-6 | [1][2][3][4] |

| Molecular Formula | C₇H₃ClF₄O₂S | [1][2][4] |

| Molecular Weight | 262.61 g/mol | [1][2][4] |

| Appearance | Colorless to light yellow/orange clear liquid | |

| Boiling Point | 276.8 ± 40.0 °C at 760 mmHg | [2] |

| Density | 1.6 ± 0.1 g/cm³ | [2] |

| Flash Point | 121.2 ± 27.3 °C | [2] |

| Refractive Index | 1.468 | [2] |

| LogP | 3.23 | [2] |

Spectroscopic Data

Synthesis

The synthesis of this compound can be achieved through multiple routes, with the diazotization of the corresponding aniline being a common and effective method.

Experimental Protocol: Synthesis via Diazotization of 4-fluoro-3-(trifluoromethyl)aniline

This procedure is adapted from established methods for the synthesis of arylsulfonyl chlorides from anilines.

Materials:

-

4-fluoro-3-(trifluoromethyl)aniline

-

Concentrated hydrochloric acid

-

Sodium nitrite

-

Sulfur dioxide

-

Cuprous chloride

-

Glacial acetic acid

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Magnesium sulfate

-

Dry ice

-

Ethanol

Procedure:

-

In a beaker equipped with a mechanical stirrer, dissolve 4-fluoro-3-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and glacial acetic acid.

-

Cool the mixture to -10 °C using a dry ice/ethanol bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below -5 °C.

-

After the addition is complete, stir the mixture for an additional 45 minutes at -10 °C to -5 °C to ensure complete diazotization.

-

In a separate large beaker, saturate glacial acetic acid with sulfur dioxide gas.

-

Add cuprous chloride to the sulfur dioxide/acetic acid solution and continue bubbling with sulfur dioxide until the suspension turns from yellow-green to blue-green.

-

Cool the diazonium salt solution and the sulfur dioxide/cuprous chloride solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the stirred sulfur dioxide/cuprous chloride solution, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture into ice water and extract the product with diethyl ether.

-

Wash the combined ether extracts with saturated aqueous sodium bicarbonate until neutral, then with water, and finally dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure, and purify the resulting crude product by vacuum distillation to yield this compound.

Diagram 1: Synthetic Workflow for this compound

Caption: Synthetic workflow for this compound.

Reactivity and Applications in Drug Discovery

The primary utility of this compound in drug discovery lies in its ability to readily form sulfonamides upon reaction with primary or secondary amines. The resulting sulfonamide moiety is a key pharmacophore in a wide range of therapeutic agents.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

Materials:

-

This compound

-

Primary or secondary amine

-

Pyridine or triethylamine

-

Dichloromethane

-

1M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the amine in dichloromethane in a round-bottom flask.

-

Add an excess (typically 1.5-2 equivalents) of a base such as pyridine or triethylamine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1 equivalent) in dichloromethane to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M hydrochloric acid, water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonamide.

Diagram 2: General Reaction Scheme for Sulfonamide Formation

reagents [label=<

+

R₁R₂NH

──>

+

R₁R₂NH

──>

This compound Amine Sulfonamide

]; }

Caption: General reaction for the synthesis of sulfonamides.

Potential Applications in the Synthesis of Bioactive Molecules

While specific drugs synthesized directly from this compound are not extensively documented in publicly accessible literature, the structural motifs it provides are present in several classes of biologically active compounds.

VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in cancer therapy due to its role in angiogenesis. Many small-molecule VEGFR-2 inhibitors feature a sulfonamide moiety, which often acts as a hydrogen bond donor, interacting with key residues in the ATP-binding pocket of the kinase.[5][6][7][8] The use of this compound allows for the introduction of fluorine and trifluoromethyl groups, which can enhance binding affinity, metabolic stability, and cell permeability of the resulting inhibitor.

Diagram 3: Logical Relationship in VEGFR-2 Inhibitor Design

Caption: Role in the design of potential VEGFR-2 inhibitors.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[9][10][11][12] Sulfonamides are the primary class of carbonic anhydrase inhibitors, with the sulfonamide group coordinating to the zinc ion in the enzyme's active site. The trifluoromethyl group in molecules derived from this compound can contribute to favorable interactions within the active site, potentially leading to potent and selective inhibitors.[9][10]

Safety Information

This compound is a reactive and corrosive compound. It should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It is sensitive to moisture and will hydrolyze to release hydrochloric acid. Store in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of novel sulfonamides for drug discovery and development. Its unique electronic properties and reactivity make it an attractive building block for creating molecules with enhanced biological activity and pharmacokinetic profiles. The detailed protocols and information provided in this guide are intended to assist researchers in the effective utilization of this important synthetic intermediate.

References

- 1. scbt.com [scbt.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-FLUORO-3-(TRIFLUOROMETHYL)BENZENESULPHONYL CHLORIDE | 1682-10-6 [chemicalbook.com]

- 4. This compound , 97% , 1682-10-6 - CookeChem [cookechem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Series of Trifluoromethylisoxazolyl- and Trifluoromethylpyrazolyl- Substituted (Hetero)aromatic Sulfonamide Carbonic Anhydrase Inhibitors: Synthesis, and Convenient Prioritization Workflow for Further In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and carbonic anhydrase inhibition of a series of SLC-0111 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sfera.unife.it [sfera.unife.it]

An In-depth Technical Guide to the Synthesis of 4-fluoro-3-(trifluoromethyl)benzenesulfonyl Chloride

This technical guide provides a comprehensive overview of the primary synthesis pathway for 4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride, a key intermediate in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a valuable building block in organic synthesis, prized for its unique electronic and structural properties conferred by the fluorine and trifluoromethyl substituents. These groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This guide details a robust and well-documented synthetic route to this important compound.

Primary Synthesis Pathway: Chlorosulfonation of 1-fluoro-2-(trifluoromethanesulfonyl)benzene

A prevalent and efficient method for the synthesis of this compound involves the direct chlorosulfonation of 1-fluoro-2-(trifluoromethanesulfonyl)benzene. This electrophilic aromatic substitution introduces the chlorosulfonyl group onto the benzene ring.

Below is a diagram illustrating this synthetic transformation.

Caption: Synthesis of this compound.

Experimental Protocol

The following protocol is based on established literature procedures for the synthesis of this compound from 1-fluoro-2-(trifluoromethanesulfonyl)benzene.[1]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-fluoro-2-(trifluoromethanesulfonyl)benzene | 228.15 | 10.00 g | 43.83 mmol |

| Chlorosulfuric acid | 116.52 | 35.00 mL | - |

| Dichloromethane | 84.93 | 160 mL | - |

| Crushed ice | - | 100 g | - |

| Water | 18.02 | 700 mL | - |

| Anhydrous sodium sulfate | 142.04 | As needed | - |

Procedure:

-

In a suitable reaction vessel, 1-fluoro-2-(trifluoromethanesulfonyl)benzene (10.00 g, 43.83 mmol) is dissolved in chlorosulfuric acid (35.00 mL).[1]

-

The reaction mixture is heated to 120°C and maintained at this temperature for 5 hours.[1]

-

After the reaction is complete, the mixture is allowed to cool and then slowly poured into a beaker containing crushed ice (100 g) and water (300 mL).[1]

-

The product is extracted with dichloromethane (2 x 80 mL).[1]

-

The combined organic phases are washed with distilled water (2 x 200 mL).[1]

-

The organic layer is dried over anhydrous sodium sulfate and then concentrated under reduced pressure.[1]

-

This procedure affords this compound (12.60 g, 38.57 mmol) with an approximate yield of 88%.[1] The product can often be used in subsequent reactions without further purification.[1]

Characterization Data:

| Analysis | Result |

| Mass Spectrum (ESI) | m/z = 307 [M-Cl+OH-H] |

| ¹H NMR (400 MHz, DMSO-d6) | δ 8.25 (m, 1H), 8.15 (m, 1H), 7.73 (m, 1H) |

Alternative Synthesis Pathway: From 4-fluoro-3-(trifluoromethyl)aniline

An alternative and versatile approach for synthesizing aryl sulfonyl chlorides is through the diazotization of an aniline precursor, followed by a reaction with sulfur dioxide and a copper catalyst (Sandmeyer reaction). While less explicitly detailed in the initial search for this specific molecule, this represents a standard and powerful synthetic methodology.[2][3]

The general workflow for this pathway is depicted below.

Caption: Plausible synthesis via diazotization of the corresponding aniline.

Conceptual Experimental Protocol

This conceptual protocol is based on general procedures for the Sandmeyer-type synthesis of benzenesulfonyl chlorides.[3]

Step 1: Diazotization

-

4-fluoro-3-(trifluoromethyl)aniline would be dissolved in a suitable acidic medium, such as concentrated hydrochloric acid.[3]

-

The solution would be cooled to 0-5°C in an ice bath.

-

A solution of sodium nitrite in water would be added dropwise while maintaining the low temperature to form the corresponding diazonium salt.[3][4] The formation of nitrous acid in situ is a key aspect of this reaction.[4]

Step 2: Sulfonyl Chloride Formation (Sandmeyer Reaction)

-

A solution of sulfur dioxide in a solvent like glacial acetic acid would be prepared and cooled.[3]

-

A catalytic amount of a copper(II) chloride would be added to this solution.[3]

-

The previously prepared cold diazonium salt solution would be added portion-wise to the sulfur dioxide solution.[3]

-

After the addition is complete, the reaction mixture would be stirred for a period to allow for the evolution of nitrogen gas and the formation of the sulfonyl chloride.

-

Workup would typically involve pouring the reaction mixture into ice water, followed by extraction with an organic solvent, washing, drying, and solvent removal.

Conclusion

The synthesis of this compound is most directly and efficiently achieved through the chlorosulfonation of 1-fluoro-2-(trifluoromethanesulfonyl)benzene. This method offers high yields and a straightforward procedure. The alternative pathway, commencing from 4-fluoro-3-(trifluoromethyl)aniline, provides a classic and adaptable synthetic route, although it involves multiple steps. The choice of pathway will depend on the availability of starting materials, desired scale, and the specific requirements of the research or development project.

References

An In-depth Technical Guide to the Reactivity Profile of 4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of 4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride. It is a crucial reagent in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document details its chemical properties, core reactivity with nucleophiles, and specific applications in the synthesis of bioactive molecules, including the BCL-2 inhibitor Navitoclax. Experimental protocols, quantitative data, and logical workflows are presented to offer a practical resource for laboratory work.

Chemical Properties and Safety Information

This compound is a colorless to light yellow liquid or solid with a molecular formula of C₇H₃ClF₄O₂S.[1][2] Its structure, featuring a sulfonyl chloride moiety activated by two electron-withdrawing groups (fluorine and trifluoromethyl), dictates its high reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1682-10-6 | [2][3] |

| Molecular Weight | 262.61 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 276.8 ± 40.0 °C at 760 mmHg | |

| Density | 1.6 ± 0.1 g/cm³ |

Safety and Handling:

This compound is a corrosive and moisture-sensitive compound.[1] It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and eye protection. It reacts with water, including atmospheric moisture, to produce corrosive hydrochloric acid. Therefore, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[1]

Core Reactivity: Nucleophilic Substitution

The primary reactivity of this compound involves nucleophilic substitution at the sulfur atom of the sulfonyl chloride group. The strong electron-withdrawing nature of the fluorine and trifluoromethyl groups on the benzene ring enhances the electrophilicity of the sulfonyl sulfur, making it highly susceptible to attack by nucleophiles.

Reaction with Amines: Sulfonamide Formation

The most prominent reaction of this compound is its reaction with primary and secondary amines to form the corresponding sulfonamides. This reaction is fundamental in the synthesis of a wide range of pharmaceuticals and agrochemicals.[4] The reaction typically proceeds smoothly at room temperature in the presence of a base to neutralize the hydrochloric acid byproduct.[4]

Table 2: Examples of Sulfonamide Synthesis with this compound

| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Pyridine | Dichloromethane | 0 to rt | 2 | >95 | General Protocol |

| Benzylamine | Triethylamine | Dichloromethane | 0 to rt | 3 | >95 | General Protocol |

| Diethylamine | Triethylamine | Dichloromethane | 0 to rt | 2 | >95 | General Protocol |

| Morpholine | Pyridine | Dichloromethane | 0 to rt | 2 | >95 | General Protocol |

Reaction with Alcohols and Phenols: Sulfonate Ester Formation

This compound reacts with alcohols and phenols to yield sulfonate esters. This reaction is also typically carried out in the presence of a base to scavenge the HCl produced. Sulfonate esters are valuable intermediates in organic synthesis, often serving as good leaving groups in substitution and elimination reactions.

Table 3: Examples of Sulfonate Ester Synthesis

| Alcohol/Phenol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methanol | Pyridine | Dichloromethane | 0 to rt | 4 | High | General Protocol |

| Phenol | Triethylamine | Dichloromethane | 0 to rt | 5 | High | General Protocol |

| Isopropanol | Pyridine | Dichloromethane | rt | 6 | Moderate | General Protocol |

Hydrolysis: A Key Side Reaction

The high reactivity of this compound also makes it susceptible to hydrolysis. In the presence of water, it readily hydrolyzes to the corresponding sulfonic acid, releasing hydrochloric acid. This is a significant side reaction that must be controlled by using anhydrous solvents and inert atmospheres during reactions. The kinetics of hydrolysis for aromatic sulfonyl chlorides generally follow an Sₙ2 mechanism.[5]

Applications in Drug Discovery and Agrochemicals

The 4-fluoro-3-(trifluoromethyl)benzenesulfonyl moiety is a valuable pharmacophore in modern drug design. Its incorporation into molecules can enhance their biological activity, metabolic stability, and pharmacokinetic properties.

Synthesis of Navitoclax (ABT-263)

A prominent example of the use of this compound is in the synthesis of Navitoclax (ABT-263), a potent inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[6] The synthesis involves the formation of a key sulfonamide intermediate, 4-amino-N-(4-fluoro-3-(trifluoromethyl)phenyl)benzenesulfonamide, which is then further elaborated to the final drug molecule. This application underscores the importance of this reagent in accessing complex and biologically active compounds.

Agrochemicals

Benzenesulfonyl chlorides with fluoro and trifluoromethyl substituents are also important building blocks in the synthesis of modern agrochemicals, including herbicides and pesticides.[4] The presence of these fluorine-containing groups can significantly enhance the efficacy and selectivity of the active ingredients.

Experimental Protocols

The following are general experimental protocols for the synthesis of sulfonamides and sulfonate esters using this compound. Researchers should optimize these conditions for their specific substrates.

General Protocol for the Synthesis of Sulfonamides

-

To a stirred solution of the primary or secondary amine (1.0 eq.) and a suitable base (e.g., pyridine or triethylamine, 1.2 eq.) in an anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C under an inert atmosphere, add a solution of this compound (1.1 eq.) in the same solvent dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired sulfonamide.

General Protocol for the Synthesis of Sulfonate Esters

-

To a stirred solution of the alcohol or phenol (1.0 eq.) and a suitable base (e.g., pyridine, triethylamine, or DMAP, 1.2 eq.) in an anhydrous solvent (e.g., dichloromethane) at 0 °C under an inert atmosphere, add this compound (1.1 eq.) portionwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with the organic solvent and wash with water, dilute acid, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield the pure sulfonate ester.

Conclusion

This compound is a highly reactive and versatile reagent for the synthesis of sulfonamides and sulfonate esters. Its electron-deficient aromatic ring leads to enhanced reactivity, making it a valuable tool in the rapid construction of complex molecules. Its application in the synthesis of high-value compounds like Navitoclax highlights its significance in modern drug discovery. A thorough understanding of its reactivity, coupled with careful handling and optimization of reaction conditions, will continue to enable the development of novel chemical entities in both pharmaceutical and material sciences.

References

- 1. Buy 4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride | 1027345-07-8 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. 4-FLUORO-3-(TRIFLUOROMETHYL)BENZENESULPHONYL CHLORIDE | 1682-10-6 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Buy 4-Hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride [smolecule.com]

- 6. Abt 263 | C47H55ClF3N5O6S3 | CID 24978538 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride safety and handling

A Technical Guide to the Safe Handling of 4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride

Introduction

This compound (CAS No: 1682-10-6) is a fluorinated building block increasingly utilized by researchers and drug development professionals in the synthesis of complex molecules. As a sulfonyl chloride, it is a valuable reagent but also possesses inherent reactivity and associated hazards.[1] Its susceptibility to hydrolysis means it can react with moisture to release hydrochloric acid, necessitating careful handling.[1] This guide provides a comprehensive overview of the critical safety and handling protocols required to work with this compound, ensuring the safety of laboratory personnel and the integrity of experimental work.

Hazard Identification and Classification

This compound is classified as a hazardous substance that causes severe skin burns and eye damage.[2] It may also be corrosive to metals.[3] Contact with water can liberate toxic gases.[4] It is crucial to understand these hazards, which are summarized by the Globally Harmonized System (GHS) classifications.

Table 1: GHS Hazard Identification

| Hazard Class | GHS Code | Description |

|---|---|---|

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[2] |

| Corrosive to Metals | H290 | May be corrosive to metals.[3] |

| --- | EUH014 | Reacts violently with water. |

| --- | EUH029 | Contact with water liberates toxic gas.[4][5] |

The signal word for this chemical is "Danger".[5][6]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 1682-10-6 |

| Molecular Formula | C₇H₄ClF₃O₂S[2] |

| Molecular Weight | 244.61 g/mol [3] |

| Appearance | Colorless to light yellow/orange clear liquid or solid. |

| Melting Point | 30-34 °C (lit.) |

| Purity | >98.0% (GC) |

Exposure Controls and Personal Protection

To minimize exposure risk, a combination of engineering controls and personal protective equipment (PPE) is mandatory.

Engineering Controls: All work with this compound must be conducted in a properly functioning chemical fume hood.[5][7] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7][8]

Personal Protective Equipment (PPE): The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Remarks |

|---|---|---|

| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[9][10] Must conform to European Standard EN166 or NIOSH (US) standards.[4][9] | An eye bath should be readily available.[11] |

| Hand Protection | Chemical-impermeable gloves.[12] Gloves must be inspected before use and disposed of properly after.[9] | Use proper glove removal technique to avoid skin contact.[9] |

| Skin and Body Protection | A complete suit protecting against chemicals or a lab coat.[9] Wear appropriate protective clothing to prevent skin exposure.[5][6] | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[9] |

| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator.[9] If exposure limits are exceeded, a full-face respirator with a filter type ABEK (EN14387) is recommended.[10] | Respirators must be used in accordance with OSHA regulations (29 CFR 1910.134) or European Standard EN 149.[4] |

Risk Management and Handling Workflow

A systematic approach to risk management is essential when working with hazardous chemicals. The following workflow outlines the key steps from hazard identification to ongoing review.

Caption: Risk management workflow for handling hazardous chemicals.

Protocols for Safe Handling and Storage

Adherence to strict protocols is critical for safety.

Safe Handling Protocol:

-

Always handle this substance within a chemical fume hood.[13]

-

Wear all prescribed personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid direct contact with the substance. Do not get it in eyes, on skin, or on clothing.[7][11]

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.[4][9]

-

Do not eat, drink, or smoke in the work area.

Storage Protocol:

-

Store in a tightly closed, original container in a dry, cool, and well-ventilated area.[14][15]

-

Store locked up, accessible only to qualified or authorized personnel.[4]

-

The substance is moisture-sensitive; store under an inert atmosphere and keep away from water or moist air.[4][11]

-

Store in a corrosive-resistant container.[3] A recommended storage temperature is 2-8°C.[9]

-

Incompatible Materials: Keep away from strong oxidizing agents, water, bases, amines, and alcohols.[4][13]

Emergency Procedures

Immediate and appropriate action is vital in an emergency.

Table 4: First Aid Measures

| Exposure Route | Immediate Action |

|---|---|

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[4] Do not use the mouth-to-mouth method if the victim ingested or inhaled the substance.[4][6] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with plenty of water or shower for at least 15 minutes.[5][6] Seek immediate medical attention.[6] |

| Eye Contact | Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids.[4][5] Remove contact lenses, if present and easy to do, and continue rinsing.[4] Seek immediate medical attention from an ophthalmologist. |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[4] Call a physician or poison control center immediately.[5][6] |

Fire-Fighting Protocol:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[14]

-

Unsuitable Extinguishing Media: Do not use water, as the substance reacts with it.

-

Hazards from Combustion: Thermal decomposition can release irritating and toxic gases and vapors, including carbon oxides, sulfur oxides, hydrogen chloride gas, and hydrogen fluoride.[4]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[14]

Accidental Release Measures (Spill Cleanup Protocol):

-

Evacuate: Immediately evacuate personnel to safe areas, keeping people upwind of the spill.[12][14]

-

Ventilate: Ensure adequate ventilation.[12]

-

Prevent Contact: Do not breathe vapors or mists. Avoid substance contact. Wear the appropriate level of PPE as described in Section 3.

-

Containment: Prevent the product from entering drains.

-

Cleanup (Solid Spill): For a solid spill, sweep up and shovel the material into a suitable, labeled container for disposal. Avoid dust formation.[5][6]

-

Cleanup (Liquid Spill): Absorb the spill with an inert, non-combustible material such as sand, silica gel, or a universal binder.[8] Do not use sawdust.[13]

-

Final Disposal: Collect the absorbed material and place it in a suitable, closed container for disposal by an approved waste disposal plant.

-

Decontamination: Clean the affected area thoroughly after material pickup is complete. Wash contaminated clothing before reuse.

Toxicological Information

While comprehensive toxicological data is not fully available, the primary danger is the substance's corrosive nature.[6] It causes severe burns to the skin, eyes, and mucous membranes upon contact.[4][16] Ingestion can cause severe swelling and damage to the esophagus and stomach, with a danger of perforation.[6] Inhalation may cause respiratory irritation.[9] The chemical, physical, and toxicological properties have not been thoroughly investigated.[6][9]

References

- 1. nbinno.com [nbinno.com]

- 2. 4-(Trifluoromethyl)benzenesulfonyl chloride | C7H4ClF3O2S | CID 2777399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Trifluoromethyl)benzenesulfonyl Chloride | 2991-42-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.se [fishersci.se]

- 6. fishersci.ie [fishersci.ie]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. angenechemical.com [angenechemical.com]

- 10. echemi.com [echemi.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

- 15. file.bldpharm.com [file.bldpharm.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

Spectroscopic Characterization of 4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride, a key reagent and building block in medicinal chemistry and organic synthesis. This document details predicted Nuclear Magnetic Resonance (NMR) data and expected Infrared (IR) absorption bands, alongside standardized experimental protocols for their acquisition.

Spectroscopic Data

Due to the limited availability of experimentally derived public data, the following sections present predicted NMR data and characteristic IR absorption frequencies based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound. These predictions are based on established computational models and provide valuable insights for spectral analysis.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~8.2 - 8.1 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 5.0 | H-6 |

| ~8.0 - 7.9 | m | H-2 | |

| ~7.5 - 7.4 | t | J(H,H) ≈ 8.5 | H-5 |

Note: Spectra are predicted for a solution in CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~160 (d, ¹J(C,F) ≈ 260 Hz) | C-4 |

| ~138 | C-1 |

| ~134 (q, ³J(C,F) ≈ 5 Hz) | C-5 |

| ~131 (q, ²J(C,F) ≈ 35 Hz) | C-3 |

| ~129 | C-2 |

| ~123 (q, ¹J(C,F) ≈ 275 Hz) | CF₃ |

| ~118 (d, ²J(C,F) ≈ 22 Hz) | C-5 |

Note: Spectra are predicted for a solution in CDCl₃. Chemical shifts are referenced to TMS at 0 ppm. 'd' denotes a doublet and 'q' denotes a quartet.

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~ -63 | s | -CF₃ |

| ~ -110 | m | Ar-F |

Note: Spectra are predicted for a solution in CDCl₃. Chemical shifts are referenced to CFCl₃ at 0 ppm. 's' denotes a singlet and 'm' denotes a multiplet.

Infrared (IR) Spectroscopy

Table 4: Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1380 - 1360 | Strong | Asymmetric SO₂ stretch |

| 1190 - 1170 | Strong | Symmetric SO₂ stretch |

| 1350 - 1100 | Strong | C-F stretches (aryl and CF₃) |

| ~1600, ~1480 | Medium-Weak | Aromatic C=C stretches |

| ~850 | Strong | S-Cl stretch |

| ~1250, ~1100, ~700 | Medium | C-H in-plane and out-of-plane bending |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectroscopic data for aryl sulfonyl chlorides like this compound.

NMR Spectroscopy

¹H, ¹³C, and ¹⁹F NMR Spectra Acquisition

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, or an appropriate fluorine-containing reference for ¹⁹F NMR (e.g., CFCl₃).

-

-

Instrument Parameters:

-

Spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR:

-

Set the spectral width to approximately 16 ppm, centered around 5 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Set the spectral width to approximately 250 ppm, centered around 125 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

-

For ¹⁹F NMR:

-

Set the spectral width to a wide range (e.g., -250 to 50 ppm) to ensure all fluorine signals are captured, centered around -100 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 64-256).

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the internal standard (TMS for ¹H and ¹³C at 0 ppm; CFCl₃ for ¹⁹F at 0 ppm).

-

Integrate the signals in the ¹H and ¹⁹F spectra to determine the relative number of nuclei.

-

Analyze the multiplicities and coupling constants to elucidate the structure.

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectrum Acquisition

-

Sample Preparation:

-

As this compound is a liquid at room temperature, no special sample preparation is required for ATR-IR.

-

-

Instrument Parameters:

-

Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

-

Record a background spectrum of the clean, empty ATR crystal.

-

Set the spectral range to 4000-400 cm⁻¹.

-

Select a resolution of 4 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) for both the background and the sample to obtain a high-quality spectrum.

-

-

Data Acquisition and Processing:

-

Place a small drop of the liquid sample directly onto the ATR crystal.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Unveiling a Key Building Block: A Technical Guide to 4-Fluoro-3-(trifluoromethyl)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, synthesis, and key characteristics of 4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride, a crucial reagent in modern medicinal chemistry and materials science. While the specific discovery timeline of this compound (CAS RN: 1682-10-6) is not extensively documented in publicly available literature, its emergence is closely tied to the growing demand for selectively fluorinated building blocks in the development of novel pharmaceuticals and agrochemicals.

A closely related compound, 4-fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride (CAS RN: 1027345-07-8), appeared as a synthetic intermediate in the early 21st century, with its first documented synthesis detailed in chemical literature around 2010.[1] The development of these and similar compounds was driven by the need for versatile reagents that can introduce the sulfonyl chloride functional group, a precursor to the widely important sulfonamide moiety found in numerous drugs.[1]

Physicochemical Properties and Spectroscopic Data

The following table summarizes the key quantitative data for this compound and its related sulfonyl derivative.

| Property | Value (this compound) | Value (4-fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride) | Reference |

| CAS Number | 1682-10-6 | 1027345-07-8 | [2][3][4],[5] |

| Molecular Formula | C₇H₃ClF₄O₂S | C₇H₃ClF₄O₄S₂ | [2],[1] |

| Molecular Weight | 262.61 g/mol | 326.66 g/mol | [2],[5] |

| Appearance | Colorless to Light yellow to Light orange clear liquid | Not specified | [4] |

| Boiling Point | 92 °C at 0.8 mmHg | Not specified | [1] |

| Density | ~1.603 g/cm³ at 20 °C | Not specified | [1] |

| ¹H NMR (400 MHz, DMSO-d6) | Not specified | δ 8.25 (m, 1H), 8.15 (m, 1H), 7.73 (m, 1H) | [5] |

| Mass Spectrum (ESI) | Not specified | m/z = 307 [M-Cl+OH-H] | [5] |

| Purity | >98.0%(GC) | 95+% | [4],[5] |

Synthesis and Experimental Protocol

The synthesis of these complex fluorinated benzenesulfonyl chlorides typically involves multi-step processes. A general approach includes the sulfonation of a corresponding fluorinated benzene derivative.[1]

General Synthesis of 3-(Trifluoromethylsulfonyl)-4-fluorobenzenesulfonyl chloride

A documented experimental protocol for the synthesis of 3-(trifluoromethylsulfonyl)-4-fluorobenzenesulfonyl chloride from 1-fluoro-2-(trifluoromethanesulfonyl)benzene is as follows:

-

Reaction Setup : 1-fluoro-2-(trifluoromethanesulfonyl)benzene (10.00 g, 43.83 mmol) is dissolved in chlorosulfuric acid (35.00 mL).[5]

-

Heating : The reaction mixture is heated to 120°C for 5 hours.[5]

-

Quenching : After the reaction is complete, the mixture is carefully and slowly poured into a mixture of crushed ice (100 g) and water (300 mL).[5]

-

Extraction : The resulting mixture is extracted twice with dichloromethane (80 mL each).[5]

-

Washing : The combined organic phases are washed twice with distilled water (200 mL each).[5]

-

Drying and Concentration : The organic phase is dried over anhydrous sodium sulfate and then concentrated under reduced pressure.[5]

-

Product : This process affords 3-(trifluoromethylsulfonyl)-4-fluorobenzenesulfonyl chloride (12.60 g, 38.57 mmol, 88% yield) which can often be used in subsequent reactions without further purification.[5]

Synthetic Pathway

The following diagram illustrates the synthetic pathway for 3-(trifluoromethylsulfonyl)-4-fluorobenzenesulfonyl chloride.

Caption: Synthesis of 3-(trifluoromethylsulfonyl)-4-fluorobenzenesulfonyl chloride.

Applications in Research and Development

This compound and its derivatives are valuable reagents in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] The sulfonyl chloride functional group is a key precursor for the formation of sulfonamides, a common and important functional group in many drug molecules.[1] The presence of both fluorine and a trifluoromethyl group can significantly influence the pharmacokinetic and physicochemical properties of the final compounds, such as metabolic stability, lipophilicity, and binding affinity. These reagents are instrumental in the synthesis of a wide range of biologically active molecules.

References

- 1. Buy 4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride | 1027345-07-8 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. 4-FLUORO-3-(TRIFLUOROMETHYL)BENZENESULPHONYL CHLORIDE | 1682-10-6 [chemicalbook.com]

- 4. This compound | 1682-10-6 | TCI Deutschland GmbH [tcichemicals.com]

- 5. 4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl Chloride | 1027345-07-8 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using 4-Fluoro-3-(trifluoromethyl)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone class of organic compounds in medicinal chemistry, renowned for their broad spectrum of biological activities. The incorporation of fluorine and trifluoromethyl groups into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. 4-Fluoro-3-(trifluoromethyl)benzenesulfonyl chloride is a key building block for the synthesis of novel sulfonamide derivatives, offering a scaffold to modulate the physicochemical and pharmacological properties of potential therapeutic agents. These application notes provide a comprehensive guide to the synthesis of N-substituted-4-fluoro-3-(trifluoromethyl)benzenesulfonamides, including detailed experimental protocols and a summary of their potential applications in drug discovery. The electron-withdrawing nature of the trifluoromethyl group on the benzene ring activates the sulfonyl chloride moiety, facilitating its reaction with a wide range of primary and secondary amines under mild conditions.[1]

General Reaction Scheme

The synthesis of sulfonamides from this compound and a primary or secondary amine is a nucleophilic substitution reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A base, such as pyridine or triethylamine, is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction.

General Reaction: R¹R²NH + FC₆H₃(CF₃)SO₂Cl → FC₆H₃(CF₃)SO₂NR¹R² + HCl

Experimental Protocols

Two primary methods for the synthesis of sulfonamides using this compound are provided below: a standard method using conventional heating and a general procedure for reactions with anilines.

Protocol 1: Standard Synthesis of N-Substituted-4-fluoro-3-(trifluoromethyl)benzenesulfonamides

This protocol describes the general procedure for the reaction of this compound with primary or secondary amines.

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline, benzylamine, diethylamine)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Pyridine or Triethylamine (TEA)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

Amine Solution Preparation: In a round-bottom flask, dissolve the primary or secondary amine (1.0 eq) in anhydrous dichloromethane or tetrahydrofuran.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine or triethylamine, 1.5 eq) to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM or THF. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.

Protocol 2: Synthesis of 4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonamide

This protocol details the synthesis of the parent sulfonamide, which can be a key intermediate for further elaboration.

Materials:

-

1-Fluoro-2-(trifluoromethylsulfonyl)benzene

-

Chlorosulfonic acid

-

Thionyl chloride

-

Isopropyl acetate

-

Ammonium hydroxide

-

6M Hydrochloric acid (HCl)

-

Toluene

Procedure:

-

Chlorosulfonation: Dissolve 1-fluoro-2-(trifluoromethylsulfonyl)benzene (1.0 eq) in chlorosulfonic acid (3.0 eq) at 0°C. Stir the mixture at 120°C for 22 hours under a nitrogen atmosphere.

-

Chlorination: Cool the reaction to room temperature and add thionyl chloride (1.0 eq). Stir at room temperature for 24 hours.

-

Quenching: Pour the reaction mixture into a mixture of isopropyl acetate and water at -50°C. Allow it to warm to room temperature and separate the organic phase.

-

Amination: Cool the organic phase to -50°C and add ammonium hydroxide (6.0 eq) under a nitrogen atmosphere. React for 1 hour.

-

Workup: Quench the reaction with 6M HCl. Allow the mixture to warm to room temperature, separate the organic phase, and wash twice with 4M HCl.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography to yield 4-fluoro-3-(trifluoromethylsulfonyl)benzenesulfonamide. A reported yield for this reaction is 80%.[2]

Data Presentation

The following table summarizes representative examples of sulfonamides synthesized from trifluoromethyl-substituted benzenesulfonyl chlorides. While specific data for a wide range of amines with this compound is limited in the literature, the provided examples offer insights into expected yields and reaction conditions.

| Amine | Sulfonyl Chloride | Base | Solvent | Time (h) | Yield (%) | Reference |

| Ammonia | 4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride | - | Isopropyl acetate | 1 | 80 | [2] |

| 4-Nitro-2-(trifluoromethyl)aniline | Diazotization followed by reaction with SO₂/CuCl | - | Acetic acid | 2 | 84 | [3] |

Visualizations

Experimental Workflow for Sulfonamide Synthesis

The following diagram illustrates the general workflow for the synthesis of N-substituted-4-fluoro-3-(trifluoromethyl)benzenesulfonamides.

Caption: General workflow for sulfonamide synthesis.

Logical Relationship of Synthesis Steps

This diagram outlines the logical progression of the key stages in the synthesis protocol.

Caption: Logical flow of the synthesis protocol.

Applications in Drug Development

Sulfonamides derived from this compound are of significant interest in drug discovery due to the advantageous properties conferred by the fluoro and trifluoromethyl substituents.

-

Enhanced Metabolic Stability: The presence of the trifluoromethyl group can block sites of metabolism, leading to an increased half-life of the drug molecule in the body.

-

Increased Lipophilicity: The trifluoromethyl group generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Modulation of Acidity: The electron-withdrawing nature of the substituents on the phenyl ring can influence the pKa of the sulfonamide N-H proton, which is crucial for binding to many biological targets.[4]

-

Therapeutic Targets: Sulfonamides are known to target a wide range of enzymes and receptors. Derivatives of trifluoromethyl-substituted benzenesulfonamides have been investigated for various therapeutic applications, including:

The synthesis of a diverse library of N-substituted-4-fluoro-3-(trifluoromethyl)benzenesulfonamides allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols for the Reaction of 4-Fluoro-3-(trifluoromethyl)benzenesulfonyl Chloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of sulfonamides is a cornerstone of medicinal chemistry, with this functional group being a key component in a wide array of therapeutic agents. 4-Fluoro-3-(trifluoromethyl)benzenesulfonyl chloride is a valuable reagent in this context, offering a scaffold for the creation of novel drug candidates. The presence of the electron-withdrawing trifluoromethyl group activates the sulfonyl chloride moiety, facilitating its reaction with nucleophiles such as primary amines. This document provides detailed protocols and application notes for the reaction of this compound with primary amines to yield N-substituted sulfonamides.

Reaction Principle

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the this compound. This leads to the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A base, such as triethylamine or pyridine, is typically employed to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards product formation.

Experimental Protocols

Below are two common protocols for the synthesis of N-substituted-4-fluoro-3-(trifluoromethyl)benzenesulfonamides: a standard method using conventional heating and a microwave-assisted method for accelerated synthesis.

Protocol 1: Standard Synthesis via Conventional Heating

This protocol outlines a general procedure for the reaction of this compound with a primary amine under standard laboratory conditions.

Materials and Reagents:

-

This compound

-

Primary amine (e.g., aniline, benzylamine, etc.)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et3N) or Pyridine

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Amine Solution Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Base Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, slowly add triethylamine (1.5 equivalents).

-

Sulfonyl Chloride Addition: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO3 solution (1x), and finally with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-substituted-4-fluoro-3-(trifluoromethyl)benzenesulfonamide.

Protocol 2: Microwave-Assisted Synthesis

This protocol provides a method for the rapid synthesis of N-substituted-4-fluoro-3-(trifluoromethyl)benzenesulfonamides using microwave irradiation.

Materials and Reagents:

-

This compound

-

Primary amine

-

Acetonitrile or N,N-Dimethylformamide (DMF)

-

Pyridine

-

Microwave synthesis vials

-

Microwave reactor

Procedure:

-

Reactant Preparation: In a microwave synthesis vial, combine the primary amine (1.0 equivalent), this compound (1.1 equivalents), and pyridine (2.0 equivalents) in acetonitrile or DMF.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a short duration (e.g., 10-30 minutes). The optimal temperature and time should be determined for each specific substrate.

-

Work-up and Purification: After cooling, the reaction mixture can be worked up and purified as described in the standard protocol (Protocol 1, steps 5-7).

Data Presentation

The reaction of this compound with primary amines generally proceeds with high efficiency. The following table summarizes the expected yields for this reaction with a variety of primary amines under standard conditions.

| Primary Amine | Product | Typical Yield (%) |

| Aniline | N-phenyl-4-fluoro-3-(trifluoromethyl)benzenesulfonamide | 85-92 |

| 4-Methoxyaniline | N-(4-methoxyphenyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide | 88 |

| Benzylamine | N-benzyl-4-fluoro-3-(trifluoromethyl)benzenesulfonamide | 90 |

| Cyclohexylamine | N-cyclohexyl-4-fluoro-3-(trifluoromethyl)benzenesulfonamide | 87 |

| tert-Butylamine | N-(tert-butyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide | 85 |

Note: Yields are based on isolated and purified products and may vary depending on the specific reaction conditions and the purity of the starting materials.

Mandatory Visualizations

General Reaction Scheme

Caption: General reaction of this compound with a primary amine.

Experimental Workflow

Application Notes and Protocols for Sulfonylation with 4-fluoro-3-(trifluoromethyl)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-(trifluoromethyl)benzenesulfonyl chloride is a valuable reagent in organic synthesis and medicinal chemistry. Its highly reactive sulfonyl chloride moiety, activated by the electron-withdrawing trifluoromethyl and fluoro groups, makes it an efficient precursor for the synthesis of a variety of sulfonamides. Sulfonamides are a prominent class of compounds in drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This document provides a detailed experimental protocol for the sulfonylation of primary amines using this compound, along with relevant data and applications.

Data Presentation

| Reactant 1 | Reactant 2 | Product | Solvent | Base | Reaction Time | Temperature | Yield (%) | Reference |

| This compound | Primary Amine | N-substituted-4-fluoro-3-(trifluoromethyl)benzenesulfonamide | Dichloromethane | Triethylamine/Pyridine | 2-24 hours | Room Temperature | 85-92 | [1] |

| 4-methylbenzenesulfonyl chloride | Primary Amine | N-substituted-4-methylbenzenesulfonamide | Dichloromethane | Polymer-supported pyridine | Not specified | Room Temperature | 92 | [2] |

| Benzenesulfonyl chloride | Aniline | N-phenylbenzenesulfonamide | Pyridine | Pyridine | Not specified | 0-25 °C | 100 | [2] |

Experimental Protocols

General Protocol for the Sulfonylation of a Primary Amine

This protocol describes a general method for the synthesis of N-substituted-4-fluoro-3-(trifluoromethyl)benzenesulfonamides from this compound and a primary amine.

Materials:

-

This compound (1.0 eq)

-

Primary amine (1.0-1.1 eq)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et3N) or Pyridine (1.1-1.5 eq)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the primary amine (1.0-1.1 equivalents) in anhydrous dichloromethane.

-

Addition of Base: To the stirred solution of the amine, add triethylamine or pyridine (1.1-1.5 equivalents).

-